1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Industrial production methods may involve the use of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .
Chemical Reactions Analysis
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include chloramine-T, ferric chloride, and iodobenzenediacetate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in cancer research, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can be compared with other oxadiazole derivatives:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: This compound is used in iridium complexes for OLED applications.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: These compounds have shown antioxidant activity and are used in medicinal chemistry.
4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: This compound has been studied for its antitubercular properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-24(21,22)19-9-7-11(8-10-19)13(20)16-15-18-17-14(23-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUYMQKPJNCLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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